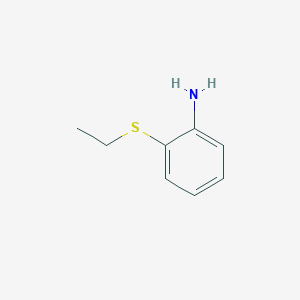

2-(Ethylthio)anilin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(Ethylthio)aniline often involves palladium-catalyzed cross-coupling techniques, indicating the utility of transition metal-catalyzed reactions in creating complex organic molecules. For instance, the synthesis of bulky 2-anilinotropones, which share structural similarities with 2-(Ethylthio)aniline, utilizes palladium-catalyzed reactions for the formation of ethylene polymerization catalysts (Hicks, Jenkins, & Brookhart, 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, has been characterized by spectroscopic methods (FT–IR and UV–Vis) and theoretical calculations (HF and DFT). These analyses provide insights into the molecular geometry, electronic structure, and interaction with solvents, essential for understanding the behavior of 2-(Ethylthio)aniline at the molecular level (Ceylan et al., 2016).

Chemical Reactions and Properties

Compounds containing the ethylthioaniline moiety participate in various chemical reactions, highlighting their reactivity and potential as intermediates. For example, 2-(Methylthio)aniline, a close relative, forms complexes with palladium(II) that are efficient catalysts for Suzuki-Miyaura C-C coupling in water, demonstrating the role of these compounds in facilitating bond-forming reactions (Rao et al., 2014).

Physical Properties Analysis

The physical properties of poly(2-ethyl aniline), such as structure, morphology, and spectroelectrochemical response, have been studied comprehensively. These materials exhibit distinct physical characteristics depending on the counterions used during synthesis, affecting their utility in various applications (Schemid, Torresi, Bassetto, & Carlos, 2000).

Chemical Properties Analysis

The chemical properties of 2-(Ethylthio)aniline derivatives, such as reactivity, polymerization activity, and interaction with other chemical species, have been the subject of research. Studies on anilino-substituted enone ligands, for example, have explored the synthesis, characterization, and ethylene polymerization activities of neutral nickel(II) complexes derived from these ligands, shedding light on the chemical behavior and potential applications of 2-(Ethylthio)aniline analogues (Zhang, Brookhart, & White, 2006).

Wissenschaftliche Forschungsanwendungen

Abbau von Anilin

Anilin und seine Derivate, einschließlich 2-(Ethylthio)anilin, können mit Fenton-Prozessen abgebaut werden . Dieser Prozess beinhaltet die Verwendung von Wasserstoffperoxid und Eisenkatalysatoren, um organische Verbindungen zu oxidieren, was ihn zu einer möglichen Methode zur Behandlung von Abwasser macht, das diese Verbindungen enthält .

Synthese von Polyanilin

This compound kann möglicherweise bei der Synthese von Polyanilin verwendet werden . Polyanilin ist ein leitfähiges Polymer mit verschiedenen Anwendungen aufgrund seiner einzigartigen Eigenschaften wie Transparenz, Leichtigkeit, niedrigen Kosten, Flexibilität und elektrischer Leitfähigkeit .

Verwendung in optoelektronischen Geräten

Polyanilin, das aus Anilinderivaten synthetisiert werden kann, kann in optoelektronischen Geräten wie organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) verwendet werden .

Verwendung in Superkondensatoren

Polyanilin hat ein vielversprechendes Potenzial in Superkondensatoren . Die hohe elektrische Leitfähigkeit und die ausgezeichnete Umweltstabilität von Polyanilin machen es zu einem geeigneten Material für Energiespeichergeräte .

Verwendung in Sensoren

Polyanilin, synthetisiert aus Anilinderivaten, hat ein großes Potenzial in Sensoranwendungen . Seine hohe Leitfähigkeit und einfache Herstellbarkeit machen es zu einem vielversprechenden Material für verschiedene Arten von Sensoren .

Abwasserbehandlung

Anilinderivate, einschließlich this compound, können bei der Behandlung von Abwasser verwendet werden . <

Wirkmechanismus

Target of Action

It’s worth noting that related compounds have been used in the synthesis of novel alk inhibitors , suggesting potential targets could be within the ALK pathway.

Biochemical Pathways

Given its potential role as an alk inhibitor , it may impact pathways downstream of ALK, such as the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which are involved in cell proliferation and survival.

Eigenschaften

IUPAC Name |

2-ethylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFMPJRLJLBBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436139 | |

| Record name | 2-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13920-91-7 | |

| Record name | 2-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

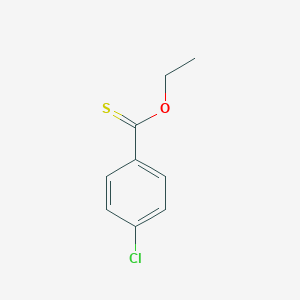

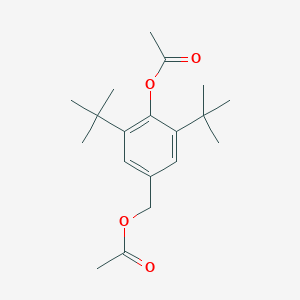

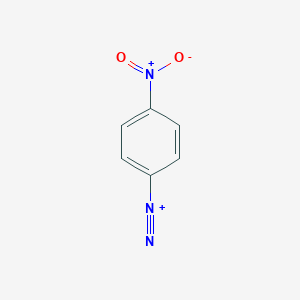

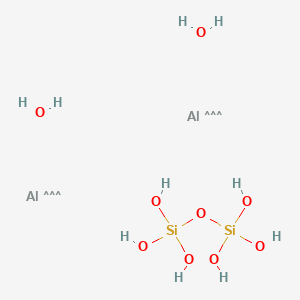

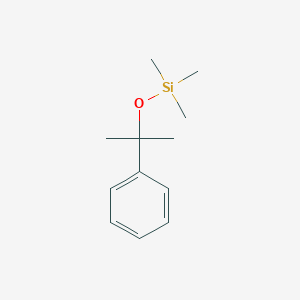

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

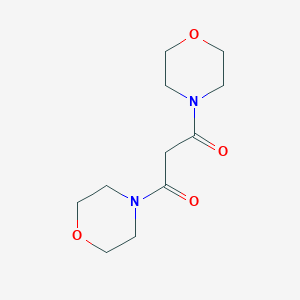

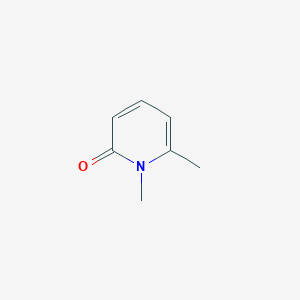

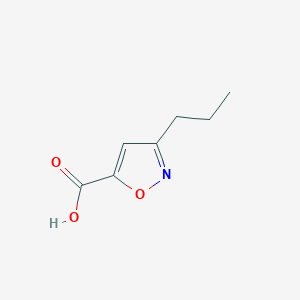

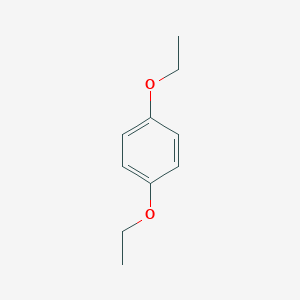

Feasible Synthetic Routes

Q & A

Q1: What is a key application of 2-(ethylthio)aniline in heterocyclic chemistry?

A1: 2-(Ethylthio)aniline serves as a valuable starting material in synthesizing various nitrogen and sulfur-containing heterocycles. Specifically, it acts as a precursor to pyrrolo[2,1-b][1,3,4]benzothiadiazines, a novel class of compounds structurally analogous to the pharmaceutically relevant phenothiazines. []

Q2: How does the N-substituent on the pyrrole ring influence the synthesis of pyrrolo[2,1-b][1,3,4]benzothiadiazines from 2-(ethylthio)aniline derivatives?

A2: Research indicates that the size of the N-substituent on the pyrrole ring significantly impacts the yield of pyrrolo[2,1-b][1,3,4]benzothiadiazines. Molecular mechanics calculations suggest that larger N-substituents can hinder the molecule's ability to adopt a conformation favorable for cyclization, thereby reducing the yield of the desired product. []

Q3: Can you describe an alternative synthetic pathway for producing 2-(ethylthio)aniline derivatives?

A3: Yes, a recently discovered method utilizes the ring-opening reaction of N-substituted-2(3H)-benzothiazolones in the presence of disubstituted geminal diesters, potassium cyanide (KCN), and a water-dimethyl sulfoxide (DMSO) mixture. This unexpected reaction provides a simple and effective route for obtaining various 2-(ethylthio)aniline derivatives. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[1.1.0]butane](/img/structure/B87038.png)